molecular formula C17H20N6O B2749876 (E)-N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide CAS No. 477865-39-7

(E)-N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide

Cat. No.: B2749876
CAS No.: 477865-39-7
M. Wt: 324.388
InChI Key: MPRLVLNLKOWRER-YBFXNURJSA-N
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Description

N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide is a complex organic compound with a molecular formula of C17H20N6O. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-N'-[7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-12-6-5-7-14(10-12)24-13(2)15-8-9-18-17-20-16(21-23(15)17)19-11-22(3)4/h5-11,13H,1-4H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRLVLNLKOWRER-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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